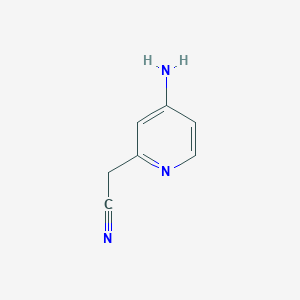

2-(4-Aminopyridin-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

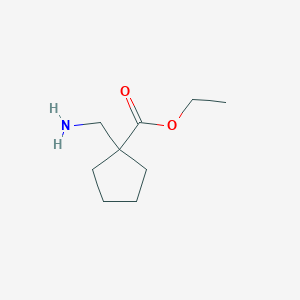

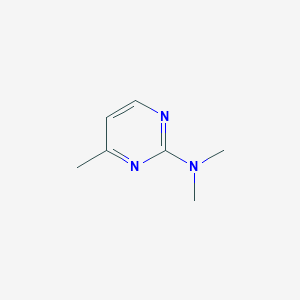

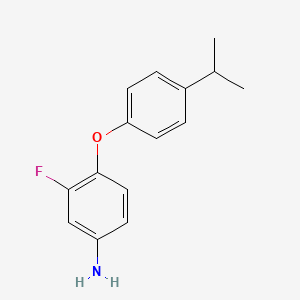

“2-(4-Aminopyridin-2-yl)acetonitrile” is a chemical compound with the CAS Number: 1130309-50-0 . It has a molecular weight of 133.15 . The IUPAC name for this compound is (2-amino-4-pyridinyl)acetonitrile .

Molecular Structure Analysis

The InChI code for “2-(4-Aminopyridin-2-yl)acetonitrile” is 1S/C7H7N3/c8-3-1-6-2-4-10-7(9)5-6/h2,4-5H,1H2,(H2,9,10) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“2-(4-Aminopyridin-2-yl)acetonitrile” is a powder . It has a molecular weight of 133.15 . The storage temperature is not specified .

Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Biological Activity

One notable application involves the efficient electrochemical N-alkylation of N-Boc-protected 4-aminopyridines, which leads to new biologically active compounds. This process, utilizing electrogenerated acetonitrile anion, yields high reactivity due to its large tetraethylammonium counterion. Some of the synthesized compounds demonstrated antifungal and antiprotozoal activities, indicating the potential for developing new therapeutic agents (Feroci et al., 2014).

Analytical Chemistry Applications

In analytical chemistry, a high-performance liquid chromatographic assay for 4-aminopyridine in serum highlights the compound's relevance in pharmacokinetic and pharmacodynamic studies. This methodology employs 2-aminopyridine as an internal standard, showcasing the utility of these compounds in sensitive and specific analytical contexts (Shinohara et al., 1982).

Molecular Imprinting and Selectivity

The successful molecular imprinting of 2-aminopyridine in various polymeric systems indicates another research application. These studies reveal the compound's ability to selectively bind to certain templates, offering insights into the development of highly selective sensors or separation materials (Cummins et al., 2005).

Photophysical and Spectroscopic Studies

Photophysical and spectroscopic analyses of cis-Ru(α-diimine)2(4-aminopyridine)2 complexes provide evidence of the compound's utility in studying light-induced reactions. These studies not only offer insights into the photodissociation processes but also contribute to the understanding of complex photophysical behaviors (Camilo et al., 2014).

Polymer Chemistry

The electrochemical preparation and characterization of polyaminopyridines illustrate their potential as materials for chemical analysis and sensor development. This research demonstrates the ability of these polymers to be doped with various ions, opening avenues for creating semiconducting films with specific analytical applications (Park et al., 1996).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent various hazards associated with the compound such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Propiedades

IUPAC Name |

2-(4-aminopyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-3-1-7-5-6(9)2-4-10-7/h2,4-5H,1H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGSAGXXJFWLAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619254 |

Source

|

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-2-yl)acetonitrile | |

CAS RN |

415912-70-8 |

Source

|

| Record name | (4-Aminopyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)

![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)